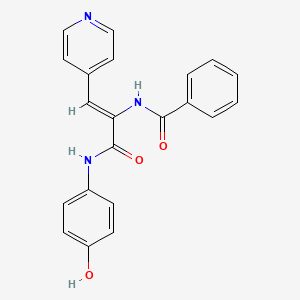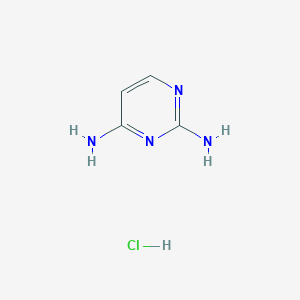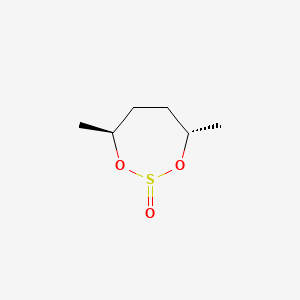![molecular formula C13H13BrN2O4 B13917672 Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromine atom and the ester groups in its structure makes this compound a valuable intermediate for various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine with brominating agents and esterification reagents. One common method includes the bromination of pyrazolo[1,5-a]pyridine followed by esterification with diethyl oxalate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .
科学的研究の応用
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific photophysical properties.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules in organic chemistry research.
作用機序
The mechanism of action of diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is primarily related to its ability to interact with specific molecular targets in biological systems. The bromine atom and ester groups in the compound facilitate its binding to enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- Diethyl 3,4-pyrroledicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine
Uniqueness
Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of both the bromine atom and the ester groups in its structure. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
特性
IUPAC Name |
diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNWSXNKBVMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
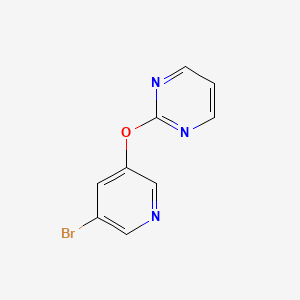
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
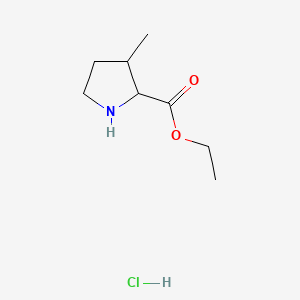


![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
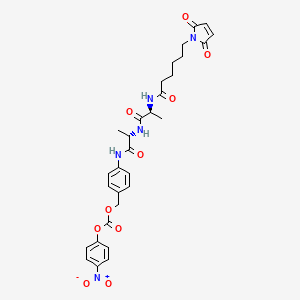
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
